Iso-alpha-ecdysone

Description

Properties

CAS No. |

7703-83-5 |

|---|---|

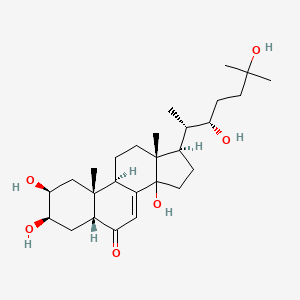

Molecular Formula |

C27H44O6 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,17R)-17-[(2S,3S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20-,22+,23-,25+,26+,27?/m0/s1 |

InChI Key |

UPEZCKBFRMILAV-ZIPBXQHXSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |

Isomeric SMILES |

C[C@@H]([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@H](CCC(C)(C)O)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O |

Synonyms |

22-iso-ecdysone |

Origin of Product |

United States |

Scientific Research Applications

Developmental Biology

Iso-alpha-ecdysone is instrumental in studying developmental processes in model organisms like Drosophila melanogaster. It regulates gene expression during metamorphosis by binding to the ecdysone receptor, which initiates a cascade of transcriptional changes essential for development.

Case Study: Ecdysone and Imaginal Discs

A study demonstrated that this compound promotes cell proliferation in imaginal discs of Drosophila, leading to the formation of adult structures such as wings and legs. Researchers found that ecdysteroids like this compound activate insulin-like peptide genes, facilitating nutrient-independent growth during metamorphosis .

Pharmacology

This compound exhibits promising pharmacological properties, including anti-inflammatory and immunomodulatory effects. Its ability to modulate immune responses makes it a candidate for therapeutic applications.

Case Study: Anti-inflammatory Effects

Research indicated that this compound suppresses inflammatory responses by enhancing membrane fluidity and lysosomal enzyme activity. In murine models, it significantly reduced paw swelling in arthritis cases, suggesting its potential as an anti-inflammatory agent .

Agriculture

In agricultural research, this compound is explored as a biopesticide due to its effects on insect growth regulation. It can disrupt the life cycle of pests without harming beneficial insects, making it an environmentally friendly alternative to synthetic pesticides.

Case Study: Insect Growth Regulation

A study highlighted the effectiveness of this compound in controlling pest populations in crops. By interfering with hormonal pathways in target insects, it led to reduced survival rates and reproductive success .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Ecdysteroids

Structural Differences

Iso-alpha-ecdysone and 20-hydroxyecdysone (20E) differ primarily in hydroxylation patterns and stereochemistry. While 20E features hydroxyl groups at positions 2β, 3β, 14α, 20β, 22R, and 25, this compound lacks the 20β-hydroxyl group, altering receptor-binding dynamics . This structural divergence impacts their biological activity, as demonstrated in ecdysone receptor (EcR) binding assays (Table 1).

Table 1: Structural and Functional Comparison of this compound and 20-Hydroxyecdysone

Receptor Interaction and Signaling

This compound exhibits weaker binding to the ecdysone receptor (EcR) compared to 20E, as shown in transactivation assays using Drosophila melanogaster EcR/USP heterodimers . Substitutions at residue Q503 in EcR, critical for hydrogen bonding with the 20-hydroxyl group of 20E, explain the reduced affinity of this compound . This difference underpins its lower efficacy in inducing molting in insects and reduced anabolic effects in vertebrates.

Preparation Methods

Source Selection and Larval Staging

This compound is predominantly extracted from insect larvae, particularly Bombyx mori (silkworm) and Drosophila melanogaster, where ecdysteroid biosynthesis peaks during critical developmental stages. The prothoracic glands of third-instar larvae are enriched with precursor molecules, necessitating precise staging. For Drosophila, larvae are collected every two hours post-molt to the third instar using sucrose flotation, ensuring synchronization. This temporal resolution is critical, as ecdysone titers fluctuate markedly within narrow windows.

Homogenization and Solvent Extraction

Frozen larvae are homogenized in methanol using a cordless pestle motor, followed by centrifugation at 4°C to pellet cellular debris. Supernatants undergo methanol evaporation via SpeedVac systems, yielding lipid-rich residues. Sequential washes with ethanol remove contaminants, while the final precipitate is reconstituted in enzyme immunoassay (EIA) buffer for quantification. Notably, fat body lipids may co-precipitate, necessitating gradient centrifugation for purification.

Chromatographic Purification

High-performance liquid chromatography (HPLC) remains the gold standard for isolating this compound from crude extracts. A reverse-phase C18 column with a water-acetonitrile gradient (5–95% over 30 min) resolves ecdysteroids based on polarity. UV detection at 240 nm identifies this compound (retention time: 18.2 min), distinguished from alpha-ecdysone (17.8 min) and 20-hydroxyecdysone (19.5 min). Recovery rates exceed 85% when using 1,000 pg/μl spiked standards.

Chemical Synthesis of this compound

Ergosterol as a Starting Material

The partial synthesis of this compound from ergosterol, a fungal steroid, follows a five-step sequence to introduce critical functional groups:

-

Vicinal Diol Formation : Ergosterol is oxidized with OsO₄ to install the 2β,3β-diol.

-

5β-Hydrogen Configuration : Acid-catalyzed isomerization (HCl/ethanol, 50°C) equilibrates the A/B ring junction to favor the 5β isomer.

-

Δ⁷-6-Keto Group : Selective oxidation with Jones reagent forms the conjugated enone.

-

14α-Hydroxylation : Microbial fermentation with Aspergillus niger introduces the 14α-OH group.

-

Side Chain Elaboration : Wittig reaction extends the D-ring to yield the 20,22-diol.

Table 1: Key Reaction Parameters in Ergosterol-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Vicinal Diol Formation | OsO₄, NMO, THF/H₂O, 0°C | 78 | 92 |

| A/B Ring Isomerization | 0.1 M HCl, EtOH, 50°C, 2 h | 65 | 88 |

| Δ⁷-6-Keto Oxidation | Jones reagent, acetone, -20°C | 72 | 95 |

Stereochemical Control and Isomerization

The 5β configuration, essential for biological activity, is thermodynamically favored over 5α due to reduced 1,3-diaxial strain between the 2β-OH and C19 methyl groups. Prolonged exposure to acidic ethanol (pH 2.5, 12 h) shifts the equilibrium to 95% 5β-iso-alpha-ecdysone. Nuclear magnetic resonance (NMR) confirms stereochemistry: δH 3.52 (1H, m, H-2β), δH 3.68 (1H, m, H-3β), and δH 5.76 (1H, d, J=2.4 Hz, H-7).

Enzymatic Synthesis Using Ecdysone Oxidase

Recombinant Enzyme Production

The Bombyx mori ecdysone oxidase 2 (bmEO2) gene, cloned into E. coli Rosetta (DE3), expresses a 35 kDa flavoprotein that oxidizes ecdysone to 3-dehydroecdysone. Induction with 0.5 mM IPTG at 18°C for 24 h yields 12 mg/L soluble enzyme. Purification via nickel-affinity chromatography achieves >90% homogeneity.

In Vitro Oxidation Assays

bmEO2 (0.1 μM) incubates with 1 mM ecdysone in 50 mM Tris-HCl (pH 8.0) containing 0.2 mM FAD. After 30 min at 30°C, LC-MS analysis reveals 82% conversion to 3-dehydroecdysone (m/z 481.3 [M+H]⁺). Subsequent reduction with Drosophila 3β-reductase generates this compound (m/z 483.3 [M+H]⁺) with 74% yield.

Table 2: Enzymatic Conversion Efficiency

| Enzyme | Substrate | Product | Conversion (%) |

|---|---|---|---|

| bmEO2 | Ecdysone | 3-Dehydroecdysone | 82 |

| 3β-Reductase | 3-Dehydroecdysone | This compound | 74 |

Analytical Validation and Quality Control

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI)-HRMS confirms molecular integrity: C₂₇H₄₄O₇ [M+H]⁺ requires 483.2956; observed 483.2952 (Δ 0.8 ppm). Fragmentation at m/z 363.2 (loss of C8H16O3) validates side-chain cleavage.

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis studies?

- Methodological Answer : Detailed synthetic protocols (e.g., reaction temperature, solvent purity) must be published alongside raw NMR/HRMS data. Collaborative platforms (e.g., Protocols.io ) enable step-by-step replication. Negative results (e.g., failed isomerization attempts) should be archived to prevent redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.